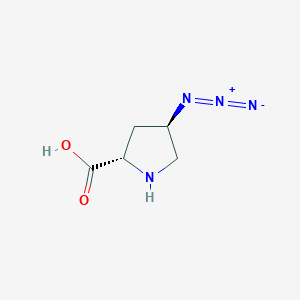
(2S,4R)-H-L-Pro(4-N3)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-H-L-Pro(4-N3)-OH is a chiral azido derivative of proline, an amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-H-L-Pro(4-N3)-OH typically involves the azidation of a suitable proline derivative. One common method is the nucleophilic substitution reaction where a halogenated proline derivative reacts with sodium azide under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-H-L-Pro(4-N3)-OH can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Triphenylphosphine, organic solvents like tetrahydrofuran (THF)
Cycloaddition: Alkynes, copper(I) catalysts
Major Products
Reduction: (2S,4R)-4-aminopyrrolidine-2-carboxylic acid
Substitution: Iminophosphorane derivatives
Cycloaddition: Triazole derivatives
Aplicaciones Científicas De Investigación
(2S,4R)-H-L-Pro(4-N3)-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions through bioorthogonal chemistry.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (2S,4R)-H-L-Pro(4-N3)-OH depends on its specific application. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly selective and can occur in the presence of various biological molecules without interfering with their functions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
- (2S,4R)-4-aminopyrrolidine-2-carboxylic acid
Uniqueness
(2S,4R)-H-L-Pro(4-N3)-OH is unique due to the presence of the azido group, which imparts distinct reactivity compared to other proline derivatives. This makes it particularly useful in click chemistry and other bioorthogonal reactions, where selective and efficient chemical transformations are required.
Propiedades
Número CAS |
1019849-13-8; 2089524-15-0 |
|---|---|
Fórmula molecular |
C5H8N4O2 |
Peso molecular |
156.145 |
Nombre IUPAC |
(2S,4R)-4-azidopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4+/m1/s1 |
Clave InChI |
PPRFZPZRQYPCER-DMTCNVIQSA-N |
SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















